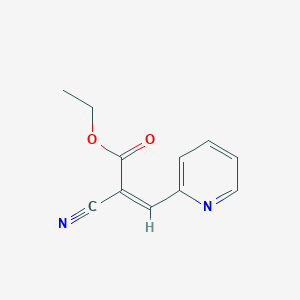

ethyl 2-cyano-3-(2-pyridinyl)acrylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 2-cyano-3-(2-pyridinyl)acrylate and its derivatives has been extensively studied. For instance, Singh et al. (2013) described a detailed method for synthesizing a novel derivative of this compound, employing a combined experimental and theoretical (DFT and QTAIM) approach to analyze the molecular structure, interactions, and chemical reactivity of the compound (Singh, Kumar, Tiwari, & Rawat, 2013).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized through various spectroscopic techniques such as NMR, UV-Visible, FT-IR, and mass spectrometry. Singh et al. (2013) utilized TD-DFT to calculate energy, oscillatory strength, and wavelength absorption maxima of various electronic transitions within the molecule, providing insights into the molecular structure and its electronic properties (Singh et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving this compound have been investigated to understand its reactivity and potential applications in synthesizing complex molecules. For example, research by Rawat and Singh (2015) explored the intramolecular and intermolecular interactions within the molecule and its dimer, contributing to the understanding of its chemical reactivity and electrophilic nature (Rawat & Singh, 2015).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as photoluminescence behavior, have been studied to evaluate their suitability for various applications, including non-linear optical (NLO) response. Singh et al. (2014) conducted a detailed analysis of photoluminescence, multiple interaction, chemical reactivity, and first hyperpolarizability, demonstrating the compound's potential in NLO applications (Singh, Rawat, & Kumar, 2014).

Chemical Properties Analysis

The chemical properties, such as electrophilicity and reactive sites within the molecule, have been characterized using global electrophilicity index and local reactivity descriptors. This analysis helps in understanding the compound's behavior in chemical reactions and its potential for forming various heterocyclic compounds, as discussed by Rawat and Singh (2015) (Rawat & Singh, 2015).

Applications De Recherche Scientifique

Medical Applications

Cyanoacrylates, including compounds similar to ethyl 2-cyano-3-(2-pyridinyl)acrylate, are prominently used as adhesives in surgical, dental, and cosmetic procedures. Their rapid polymerization in the presence of water forms strong, long chains, bonding surfaces together effectively. This characteristic makes them suitable for applications like surgical wound closure, where they offer a quick-setting, durable, and waterproof seal. For instance, octyl-2-cyanoacrylate has shown superior cosmetic outcomes in facial plastic surgery compared to traditional sutures, indicating its potential for broad use in medical procedures (Toriumi et al., 1998).

Propriétés

IUPAC Name |

ethyl (Z)-2-cyano-3-pyridin-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)9(8-12)7-10-5-3-4-6-13-10/h3-7H,2H2,1H3/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPIXOUQAVXJRI-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=CC=N1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{2-[(2-bromo-4-isopropylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B4632126.png)

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4632127.png)

![N-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B4632133.png)

![2,6,6-trimethyl-3-(2,2,2-trichloroethyl)-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4632143.png)

![2,4-dichloro-N-(2-{[(2-hydroxyethyl)amino]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4632185.png)

![N-(4-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4632192.png)

![methyl 1-[N-(methylsulfonyl)-N-phenylglycyl]-4-piperidinecarboxylate](/img/structure/B4632194.png)

![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4632223.png)

![N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4632227.png)